molecular formula C26H30O7 B12650573 Walsuranolide CAS No. 283174-66-3

Walsuranolide

Cat. No.: B12650573
CAS No.: 283174-66-3
M. Wt: 454.5 g/mol
InChI Key: UFLBAMXRHVHVFS-HAOHZRKSSA-N
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Description

Walsuranolide is a limonoid compound isolated from the genus Walsura, which belongs to the family Meliaceae. Limonoids are a group of highly oxygenated triterpenoids known for their diverse biological activities. This compound, along with other limonoids, has been studied for its potential medicinal properties, including cytotoxic, antimicrobial, and anti-inflammatory effects .

Preparation Methods

The preparation of Walsuranolide involves the extraction and isolation from the leaves and twigs of Walsura yunnanensis. The process typically includes the following steps:

Chemical Reactions Analysis

Walsuranolide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are various hydroxylated and methoxylated derivatives of this compound .

Scientific Research Applications

    Chemistry: Walsuranolide and its derivatives are used as starting materials for the synthesis of new bioactive compounds.

    Biology: The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: this compound has shown antimicrobial, anti-inflammatory, and antioxidant properties, which could be beneficial in treating various diseases.

    Industry: The compound’s insecticidal properties make it useful in developing natural pesticides

Mechanism of Action

The mechanism of action of Walsuranolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Walsuranolide is structurally similar to other limonoids, such as cedrelone and yunnanolide. it is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct biological activities. Similar compounds include:

Properties

CAS No.

283174-66-3

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-6-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione

InChI

InChI=1S/C26H30O7/c1-22(2)15(27)7-8-23(3)14-6-9-24(4)13(12-10-17(28)32-21(12)31)11-16-26(24,33-16)25(14,5)20(30)18(29)19(22)23/h7-8,10,13-14,16-17,28-29H,6,9,11H2,1-5H3/t13-,14+,16+,17?,23+,24-,25-,26+/m0/s1

InChI Key

UFLBAMXRHVHVFS-HAOHZRKSSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)C)O)(C)C)C

Canonical SMILES

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CC(OC6=O)O)C)C)O)C)C

Origin of Product

United States

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